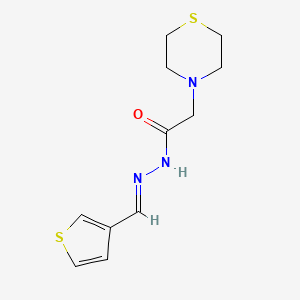

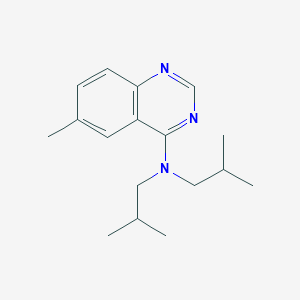

![molecular formula C19H28N2O B5508041 N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)

N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide, commonly known as GW501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been banned due to its potential for abuse and adverse health effects. Despite its controversial status, GW501516 has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.

Scientific Research Applications

Azepanium Ionic Liquids

N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide is related to the synthesis of azepanium ionic liquids. A study by Belhocine et al. (2011) in "Green Chemistry" demonstrates the utilization of azepane, a seven-member alicyclic secondary amine, for creating a new family of room temperature ionic liquids. These ionic liquids show promise as safe alternatives to electrolytes based on volatile organic compounds due to their wide electrochemical windows (Belhocine et al., 2011).

Applications in Polymerization

N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide is associated with polymerization processes. Convertine et al. (2004) reported the controlled room-temperature RAFT polymerization of N-isopropylacrylamide, a thermoresponsive polymer widely investigated for drug delivery (Convertine et al., 2004).

Synthesis and Characterization in Research Chemicals

Research by McLaughlin et al. (2016) in "Drug testing and analysis" highlights the synthesis and characterization of compounds structurally related to N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide. This study emphasizes the importance of accurate identification and characterization in research chemicals (McLaughlin et al., 2016).

Enantioselective Amine Functionalization

A study by Jain et al. (2016) in "Nature chemistry" discusses enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. This process includes the functionalization of a range of amines, including azepanes, indicating the relevance of compounds like N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide in the field of asymmetric synthesis (Jain et al., 2016).

Pharmacological Activity in Antidepressant Agents

Thomas et al. (2016) in the "Arabian Journal of Chemistry" explored the synthesis and pharmacological activity of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, which are structurally related to N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide. This research demonstrates the potential of these compounds in developing central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).

Role in Oxidation and Metabolic Studies

Baggiolini et al. (1969) in "Biochemical pharmacology" investigated the oxidation of related compounds to N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide. Their study provides insights into the metabolic pathways and oxidative processes of similar compounds (Baggiolini et al., 1969).

Nitrogenous Macrocycles Isolation

Research by Kim et al. (2016) in "Journal of natural products" focused on isolating nitrogenous macrocycles from a tropical sponge, which included structures related to N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide. This study adds to the understanding of the natural occurrence and potential applications of nitrogen-containing macrocycles (Kim et al., 2016).

properties

IUPAC Name |

N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c1-15(2)16-10-9-11-17(14-16)19(3,4)20-18(22)21-12-7-5-6-8-13-21/h9-11,14H,1,5-8,12-13H2,2-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYUCLVZSCUMLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)azepane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)

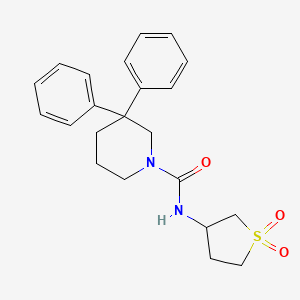

![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)

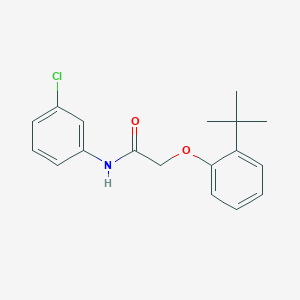

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)

![5-methyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5508015.png)

![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)

![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)

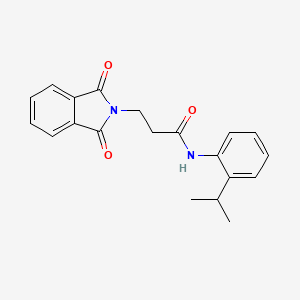

![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)

![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)

![3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)